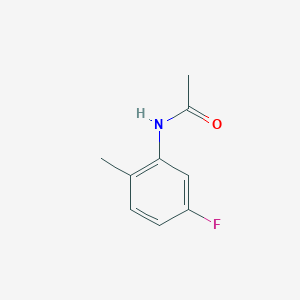

N-Acetyl 5-fluoro-2-methylaniline

Übersicht

Beschreibung

N-Acetyl 5-fluoro-2-methylaniline is a compound that can be inferred to have potential biological activity based on the synthesis and study of related compounds. Although the specific compound is not directly mentioned in the provided papers, similar N-acetylated aniline derivatives have been synthesized and characterized for various applications, including antitumor activity and conformational studies .

Synthesis Analysis

The synthesis of related N-acetylated compounds typically involves acetylation reactions, where an acyl group is introduced to the nitrogen atom of an aniline derivative. For instance, the synthesis of N1-acetylamino-5-fluorouracil derivatives involves acetylation and coupling reactions, confirmed by spectroscopic methods such as IR, 1H NMR, and MS . Similarly, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide demonstrates a multi-step process including acetylation, esterification, and ester interchange steps, with high yields reported for each step .

Molecular Structure Analysis

The molecular structure of N-acetylated compounds is often confirmed using spectroscopic techniques. For example, the structure of acetyl-L-proline-N-methylamide was determined using X-ray crystallography, revealing a folded conformation with two trans planar peptide groups . Although the specific molecular structure of N-Acetyl 5-fluoro-2-methylaniline is not provided, similar analytical methods would likely be employed to confirm its structure.

Chemical Reactions Analysis

The chemical reactivity of N-acetylated aniline derivatives can vary depending on the substituents present on the aromatic ring and the acyl group. The papers provided do not detail specific reactions of N-Acetyl 5-fluoro-2-methylaniline, but studies on related compounds suggest that these molecules can participate in further synthetic transformations and may exhibit biological activities, such as antitumor properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-acetylated aniline derivatives are influenced by their molecular structure. For example, the presence of a 5-fluoro substituent can affect the acidity of the amide proton and the overall electron distribution within the molecule. The conformational studies of N-BOC-methanopyrrolidines provide insights into the amide preferences and the influence of substituents on the molecule's conformation . The physical properties such as solubility, melting point, and stability would be determined experimentally for N-Acetyl 5-fluoro-2-methylaniline, following the characterization of similar compounds .

Wissenschaftliche Forschungsanwendungen

Nucleophilic Displacement Reactions

N-Acetyl 5-fluoro-2-methylaniline is involved in nucleophilic displacement reactions in aromatic systems. A study by Brewis et al. (1974) explores kinetics of reactions of various nitropyridines with N-methylaniline. This research is significant in understanding the nucleophilic aromatic substitution mechanism and the role of amines in such reactions (Brewis, Chapman, Paine, Shorter, & Wright, 1974).

Probe for DNA Transition Study

Solodinin et al. (2019) synthesized 5-fluoro-2′-deoxycytidine by treating 5-fluoro-2′-deoxyuridine with N-acetyl, among other compounds. This modified nucleoside, incorporating N-acetyl-protected 5-fluoro-2′-deoxycytidine, is used in studying B/Z-DNA transition, indicating the chemical's utility in advanced genetic research (Solodinin, Gautrais, Ollivier, & Yan, 2019).

Metabonomic Toxicity Assessment

In a study by Bundy et al. (2002), 2-fluoro-4-methylaniline was used to assess toxicity in earthworms. This research demonstrates the compound's application in environmental toxicology, particularly in identifying novel biomarkers for xenobiotic toxicity (Bundy, Lenz, Bailey, Gavaghan, Svendsen, Spurgeon, Hankard, Osborn, Weeks, Trauger, Speir, Sanders, Lindon, Nicholson, & Tang, 2002).

Microsomal Metabolism Studies

Research by Boeren et al. (1992) on rat liver microsomal metabolism of 2-halogenated 4-methylanilines, including 2-fluoro-4-methylaniline, highlights its importance in studying enzymatic metabolism and potential toxicological effects (Boeren, Tyrakowska, Vervoort, De Hoffman, Teunis, van Veldhuizen, & Rietjens, 1992).

Fluoro-Functionalized Polymeric Catalysts

Yang et al. (2015) developed a fluoro-functionalized polymeric N-heterocyclic carbene-zinc complex using N-methylanilines. This research is significant in catalysis, particularly for formylation and methylation of amines using CO2 as a building block, demonstrating environmental and industrial applications (Yang, Yu, Zhang, Zhao, Ji, & Liu, 2015).

Synthesis of Neuraminic Acids

The synthesis of N-Acetyl-3-fluoro-neuraminic acids, as detailed by Nakajima et al. (1988), showcases another application area of N-acetylated fluoroanilines in synthesizing neuraminidase inhibitors, relevant in medical chemistry and drug development (Nakajima, Hori, Ohrui, Meguro, & Ido, 1988).

Safety And Hazards

Eigenschaften

IUPAC Name |

N-(5-fluoro-2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-6-3-4-8(10)5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXGBILCTZUOGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393292 | |

| Record name | N-Acetyl 5-fluoro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamido-4-fluorotoluene | |

CAS RN |

366-49-4 | |

| Record name | N-(5-Fluoro-2-methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=366-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl 5-fluoro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl Bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1273406.png)